molecular formula C30H30ClF3N6O5 B3075704 (S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 1033805-27-4

(S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B3075704
CAS RN: 1033805-27-4
M. Wt: 647 g/mol
InChI Key: WSJJQZIMUAGKSW-WIOPSUGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C30H30ClF3N6O5 and its molecular weight is 647 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research

Research has explored the inhibition of Aurora kinases by compounds structurally related to the given chemical, suggesting their utility in cancer treatment due to the critical role of these kinases in cell division. For example, compounds with structural similarities have been shown to inhibit Aurora A kinase, indicating potential applicability in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006). Additionally, various pyrazolo[3,4-d]pyrimidine derivatives containing amino acid moieties have been synthesized and tested for anticancer activity, with some showing significant effectiveness against Ehrlich ascites carcinoma cells (M. Ghorab, F. Ragab, E. Noaman, H. Heiba, Sarah Aboulmagd, 2009).

Synthetic Chemistry

The compound's structural framework has been utilized in the synthesis of various heterocyclic compounds. For instance, novel pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives have been synthesized, showcasing the diverse chemical utility of such structures (O. Ajani, Emmanuel G. Jolayemi, F. Owolabi, D. Aderohunmu, A. A. Akinsiku, F. Owoeye, 2019). Additionally, the synthesis of 3-(pyrimidinyl)propanoates from levulinic acid demonstrates the compound's potential as an intermediate in creating glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoate (A. Flores, J. L. Malavolta, A. A. Souto, Rayane Bueno Goularte, D. Flores, L. Piovesan, 2013).

Medicinal Chemistry

The chemical structure under consideration has been implicated in the development of nonpeptidic αvβ6 integrin inhibitors, with specific analogs showing high affinity and selectivity for the αvβ6 integrin. This research is particularly relevant for the inhaled treatment of idiopathic pulmonary fibrosis, highlighting the compound's medicinal chemistry applications (P. Procopiou, Niall A. Anderson, John W. Barrett, et al., 2018).

Radioprotective Properties

Compounds with pyrazolo[3,4-d]pyrimidine structures, similar to the specified chemical, have been investigated for their radioprotective properties, with certain derivatives demonstrating significant in vivo radioprotective activity. This research suggests potential applications in protecting against radiation-induced damage (M. Ghorab, F. Ragab, E. Noaman, H. Heiba, Sarah Aboulmagd, 2009).

properties

IUPAC Name

(2S)-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClF3N6O5/c1-16-11-12-40(39-16)23-14-19(31)9-10-20(23)25(30(32,33)34)44-24-15-21(36-27(35)38-24)18-7-5-17(6-8-18)13-22(26(41)42)37-28(43)45-29(2,3)4/h5-12,14-15,22,25H,13H2,1-4H3,(H,37,43)(H,41,42)(H2,35,36,38)/t22-,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJJQZIMUAGKSW-WIOPSUGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClF3N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 2
(S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 3
(S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 6
(S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

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